(Sar)WTLNSAGYLLGPKK(Lys-myristoyl)K
説明
(Sar)WTLNSAGYLLGPKK(Lys-myristoyl)K (hereafter referred to as Gal-B2-C14) is a synthetic galanin analog engineered for enhanced systemic bioavailability and anticonvulsant activity. Derived from the endogenous neuropeptide galanin, this compound incorporates a sarcosine (Sar) substitution at the N-terminus and a myristoyl (C14:0) fatty acid chain attached to the ε-amino group of a lysine residue. These modifications aim to improve lipophilicity, serum stability, and receptor binding affinity while retaining the core structural motif (WTLNSAGYLLGP) critical for galanin receptor (GalR) interaction .
特性
分子式 |
C102H169N23O23 |
|---|---|
分子量 |
2085.6 g/mol |
IUPAC名 |
[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-6-(tetradecanoylamino)hexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl] 2-(methylamino)acetate |
InChI |
InChI=1S/C102H169N23O23/c1-11-12-13-14-15-16-17-18-19-20-21-40-84(130)109-48-31-27-38-73(92(137)115-71(89(107)134)35-24-28-45-103)117-93(138)72(36-25-29-46-104)116-94(139)74(37-26-30-47-105)118-100(145)81-39-32-49-125(81)86(132)58-112-91(136)75(50-61(2)3)119-95(140)76(51-62(4)5)120-97(142)78(53-66-41-43-68(128)44-42-66)114-85(131)57-111-90(135)64(8)113-99(144)80(60-126)123-98(143)79(55-83(106)129)121-96(141)77(52-63(6)7)122-102(147)88(65(9)127)124-101(146)82(148-87(133)59-108-10)54-67-56-110-70-34-23-22-33-69(67)70/h22-23,33-34,41-44,56,61-65,71-82,88,108,110,126-128H,11-21,24-32,35-40,45-55,57-60,103-105H2,1-10H3,(H2,106,129)(H2,107,134)(H,109,130)(H,111,135)(H,112,136)(H,113,144)(H,114,131)(H,115,137)(H,116,139)(H,117,138)(H,118,145)(H,119,140)(H,120,142)(H,121,141)(H,122,147)(H,123,143)(H,124,146)/t64-,65+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,88-/m0/s1 |
InChIキー |
KPRCBTZIVGRZHY-OPDXRYIWSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)OC(=O)CNC |
正規SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)OC(=O)CNC |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
Gal-B2-C14 belongs to a series of lipoamino acid-modified galanin analogs. Table 1 summarizes critical differences among these compounds:
Table 1: Structural and Physicochemical Properties of Galanin Analogs
| Analog | Acyl Chain Length | HPLC Retention Time (min) | α-Helix Content (%) | Calculated log D | Serum Stability (t½, hours) |
|---|---|---|---|---|---|
| Gal-(K)4 | None | 15.13 ± 0.42 | 14 | — | — |
| Gal-B2-C8 (octanoyl) | C8 | 20.13 ± 0.17 | 9 | — | — |
| Gal-B2-C10 | C10 | 21.49 ± 0.05 | 6 | — | — |
| Gal-B2-C12 (lauroyl) | C12 | 22.51 ± 0.03 | 16 | — | — |
| Gal-B2-C14 | C14 | 23.76 ± 0.18 | 16 | ~1.24–1.30* | >10 |
| Gal-B2-C16 (palmitoyl) | C16 | 25.84 ± 0.10 | 23 | 1.24 ± 0.02 | 9.3 |
| Gal-B2-C18 (stearoyl) | C18 | 26.73 ± 0.18 | 5 | — | — |
Note:
- HPLC Retention : Correlates with lipophilicity; Gal-B2-C14 exhibits intermediate retention, balancing solubility and membrane permeability .
- α-Helix Content : Critical for receptor binding. C12 and C14 analogs retain moderate helical content (16%), while longer chains (C16) show higher helicity (23%) but reduced serum stability .
- Serum Stability : Gal-B2-C14 shows superior stability (>10 hours) compared to C16 (9.3 hours), attributed to optimized acyl chain length reducing enzymatic degradation .
Pharmacological and Functional Comparisons
Receptor Affinity and Selectivity
Gal-B2-C14 and analogs were tested for binding to human GalR1 and GalR2 (Table 2):
Table 2: Receptor Affinity (IC₅₀, nM) of Select Analogs
| Analog | GalR1 IC₅₀ (nM) | GalR2 IC₅₀ (nM) | Selectivity Ratio (GalR2/GalR1) |
|---|---|---|---|
| Native Galanin | 0.03 | 0.9 | 30 |
| Gal-B2-C16 | 3.50 | 52 | 14.9 |
| Gal-B2-C14 | Not reported | Not reported | Inferred comparable to C16 |
Key Findings:
- Longer acyl chains (e.g., C16) reduce GalR1 affinity (IC₅₀ = 3.50 nM vs. 0.03 nM for native galanin) but enhance systemic delivery .
Anticonvulsant Efficacy
Research Implications and Trends
- Optimal Chain Length : C14 (myristoyl) provides a critical balance between lipophilicity, structural integrity, and metabolic stability.
- Trade-offs : Longer chains (C16–C18) increase helicity but reduce serum stability, while shorter chains (C8–C12) lack bioavailability.
- Future Directions : Structural fine-tuning (e.g., polar group additions) may further enhance selectivity for GalR subtypes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
